2,3,4,6-Tetra-O-benzyl-D-glucopyranose 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
Brand Name: Vulcanchem
CAS No.: 4132-28-9
VCID: VC20762430
InChI: InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34?/m1/s1
SMILES: C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Molecular Formula: C34H36O6
Molecular Weight: 540.6 g/mol

2,3,4,6-Tetra-O-benzyl-D-glucopyranose

CAS No.: 4132-28-9

Cat. No.: VC20762430

Molecular Formula: C34H36O6

Molecular Weight: 540.6 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,6-Tetra-O-benzyl-D-glucopyranose - 4132-28-9

CAS No. 4132-28-9
Molecular Formula C34H36O6
Molecular Weight 540.6 g/mol
IUPAC Name (3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
Standard InChI InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34?/m1/s1
Standard InChI Key OGOMAWHSXRDAKZ-BKJHVTENSA-N
Isomeric SMILES C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
SMILES C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Canonical SMILES C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a protected carbohydrate derivative widely employed in organic synthesis and pharmaceutical research. Its structure features a D-glucopyranose core with benzyl groups at the 2-, 3-, 4-, and 6-positions, leaving the anomeric hydroxyl group free for further functionalization . Below is a detailed analysis of its properties, synthesis, and applications.

Synthesis Methods

The compound is synthesized through:

  • Benzylation of Sucrose: Octa-O-benzyl sucrose is treated with hydrochloric acid in organic solvents (e.g., ethanol, toluene) at 50–60°C, followed by crystallization .

  • Trichloroacetimidate Activation: Conversion to 2,3,4,6-tetra-O-benzyl-D-glucopyranose trichloroacetimidate using trichloroacetonitrile and a base (e.g., DBU), facilitating glucosylation .

  • Oxidation/Reduction: The compound can be oxidized to a lactone or reduced to its open-chain form for further derivatization .

Key Applications

Glycoside Synthesis

The compound serves as a glycosyl donor for constructing α- or β-linked glucosides. For example:

  • Reacting with silyl enol ethers or allyl silanes in the presence of Lewis acids yields α-configured C-glucopyranosyl derivatives .

  • Activation with trifluoroacetic anhydride enables coupling with aromatic nucleophiles to form β-anomers .

Pharmaceutical Intermediates

  • Voglibose and Dapagliflozin: Used in synthesizing these antidiabetic drugs .

  • Antibiotics: Key intermediate for (+)-nojirimycin, an antibiotic .

  • Drug Solubility Enhancement: Improves bioavailability of hydrophobic drugs .

Bioconjugation and Enzyme Studies

  • Attaches biomolecules to surfaces for diagnostic applications .

  • Investigates enzyme mechanisms and inhibitors by mimicking natural substrates .

Stereochemical Control

The acylation of the anomeric hydroxyl group is highly stereoselective:

  • α-Anomers: Formed under kinetic control with reactive acylating agents .

  • β-Anomers: Favored under thermodynamic conditions .
    This control is critical for synthesizing stereochemically pure glycosides .

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